3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate
Overview
Description
3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C17H15NO4 It is a derivative of chromene, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate typically involves the reaction of 8-methoxy-2H-chromene-3-carboxylic acid with pyridin-3-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-pyridinylmethyl 8-hydroxy-2H-chromene-3-carboxylate.
Reduction: 3-pyridinylmethyl 8-methoxy-2H-chromene-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-pyridinylmethyl 8-hydroxy-2H-chromene-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
3-pyridinylmethyl 8-methoxy-2H-chromene-3-methanol: Similar structure but with an alcohol group instead of a carboxylate group.
Uniqueness
3-pyridinylmethyl 8-methoxy-2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group can participate in various chemical reactions, and its carboxylate group can form esters and amides, making it a versatile compound for synthetic and biological studies .
Properties
IUPAC Name |
pyridin-3-ylmethyl 8-methoxy-2H-chromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-15-6-2-5-13-8-14(11-21-16(13)15)17(19)22-10-12-4-3-7-18-9-12/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDNQUDZNMYIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)OCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196163 | |
Record name | 3-Pyridinylmethyl 8-methoxy-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-73-1 | |
Record name | 3-Pyridinylmethyl 8-methoxy-2H-1-benzopyran-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338419-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinylmethyl 8-methoxy-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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